molecular formula C10H14ClNS B1420206 3-[(3-Chlorobenzyl)thio]-1-propanamine CAS No. 1185320-24-4

3-[(3-Chlorobenzyl)thio]-1-propanamine

Cat. No.: B1420206
CAS No.: 1185320-24-4
M. Wt: 215.74 g/mol
InChI Key: RPKSLIJHMBOHQI-UHFFFAOYSA-N
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Description

3-[(3-Chlorobenzyl)thio]-1-propanamine is a thioether-containing primary amine with a molecular formula of C₁₀H₁₃ClNS (molecular weight: 214.73 g/mol) . Its structure features a 3-chlorobenzyl group attached via a sulfur atom to a propanamine backbone. This compound is utilized as a building block in medicinal chemistry and materials science, particularly in synthesizing thioureas, heterocycles, and bioactive derivatives . Its applications stem from the reactive amine group and the electron-withdrawing 3-chloro substituent, which influence its solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNS/c11-10-4-1-3-9(7-10)8-13-6-2-5-12/h1,3-4,7H,2,5-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKSLIJHMBOHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorobenzyl)thio]-1-propanamine typically involves the reaction of 3-chlorobenzyl chloride with 1-propanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group replaces the chloride atom on the benzyl chloride. The resulting product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorobenzyl)thio]-1-propanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Chlorobenzyl)thio]-1-propanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorobenzyl)thio]-1-propanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Benzylthio-Propanamines

  • 3-[(2-Fluorobenzyl)thio]-1-propanamine (CAS: 1123169-59-4):

    • Structural difference : Fluorine (electron-withdrawing) at the ortho position vs. chlorine (moderately electron-withdrawing) at the meta position.
    • Impact : Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability compared to chlorine, but reduce lipophilicity (clogP: ~2.1 vs. 2.5 for the 3-Cl analog) .
    • Applications : Both compounds are used in medicinal chemistry, but fluorine analogs are prioritized for CNS-targeting drugs due to improved blood-brain barrier penetration .
  • 3-[(4-Chlorobenzyl)thio]-1-propanamine (CAS: 99177-74-9): Structural difference: Chlorine at the para position vs. meta. 108–109°C for triazole derivatives) .

Heterocyclic and Aromatic Modifications

  • 3-[(2-Furylmethyl)thio]-1-propanamine (CAS: 1060817-77-7):

    • Structural difference : Benzyl replaced with furyl (heteroaromatic).
    • Impact : Reduced aromaticity and increased polarity (clogP: ~1.3) enhance aqueous solubility but diminish receptor-binding affinity compared to benzyl analogs .
  • 3-((4-Methoxyphenyl)thio)propan-1-amine :

    • Structural difference : Methoxy group (electron-donating) vs. chloro.
    • Impact : Methoxy derivatives exhibit slower metabolic degradation but lower electrophilic reactivity, making them less suitable for covalent inhibitor design .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Key Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) logP (Predicted) Key Applications
3-[(3-Chlorobenzyl)thio]-1-propanamine 214.73 Not reported 2.5 Drug intermediates, thioureas
3-[(4-Chlorobenzyl)thio]-1-propanamine 214.73 112–115 2.5 Crystallography studies
3-[(2-Fluorobenzyl)thio]-1-propanamine 198.27 Not reported 2.1 CNS drug candidates
3-[(2-Furylmethyl)thio]-1-propanamine 171.26 Not reported 1.3 Solubility-enhanced probes

Table 2: Functional Group Impact on Bioactivity

Functional Group Electron Effect Metabolic Stability Example Compound
3-Chloro (meta) Withdrawing Moderate This compound
4-Chloro (para) Withdrawing High 3-[(4-Chlorobenzyl)thio]-1-propanamine
2-Fluoro Withdrawing High 3-[(2-Fluorobenzyl)thio]-1-propanamine
4-Methoxy Donating Low 3-((4-Methoxyphenyl)thio)propan-1-amine

Key Research Findings

  • Synthetic Utility : this compound is a precursor for thioureas and thiazolyl derivatives, with yields exceeding 75% in optimized conditions .
  • Stability : Chlorine at the meta position confers moderate oxidative stability compared to para-chloro analogs, which exhibit higher thermal stability .
  • Biological Relevance: Fluorinated analogs demonstrate faster cellular uptake but shorter half-lives (e.g., NOC-7: t₁/₂ = 3.0 min at 42°C) compared to chlorinated derivatives .

Biological Activity

3-[(3-Chlorobenzyl)thio]-1-propanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C10H12ClS. It features a chlorobenzyl group attached to a thioether and a propanamine moiety, which contribute to its unique reactivity and biological interactions.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Cytotoxicity : In vitro studies have demonstrated that the compound can induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation and survival.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Nucleophilic Substitution : The thioether group can participate in nucleophilic substitution reactions, potentially modifying proteins or nucleic acids.
  • Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules, influencing their activity and stability.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases involved in cancer

Case Studies

Several case studies have examined the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, the compound was tested for its ability to inhibit growth. Results indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with varying concentrations of the compound.

Case Study 2: Cytotoxic Effects

A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

Research Findings

Recent literature highlights the potential therapeutic applications of this compound:

  • Anticancer Research : Investigations into the compound's anticancer properties are ongoing, with promising results indicating its ability to target multiple pathways involved in tumor growth and metastasis.
  • Pharmacological Studies : Further pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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